molecular formula C13H9F3N2O3 B8495872 3-Nitro-4-{[4-(trifluoromethyl)phenyl]methoxy}pyridine CAS No. 882683-44-5

3-Nitro-4-{[4-(trifluoromethyl)phenyl]methoxy}pyridine

Cat. No. B8495872
Key on ui cas rn: 882683-44-5
M. Wt: 298.22 g/mol
InChI Key: CHBJNESUXKEGON-UHFFFAOYSA-N
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Patent
US07642269B2

Procedure details

In accordance with the same procedures as in Preparation 2, except for using 4-chloro-3-nitropyridine prepared in Step 1 of Preparation 1 and 4-trifluoromethylbenzyl alcohol, the titled compound was obtained as a yellow solid. (Yield: 89.5%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
89.5%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[F:11][C:12]([F:22])([F:21])[C:13]1[CH:20]=[CH:19][C:16]([CH2:17][OH:18])=[CH:15][CH:14]=1>>[F:11][C:12]([F:21])([F:22])[C:13]1[CH:20]=[CH:19][C:16]([CH2:17][O:18][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[N+:8]([O-:10])=[O:9])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(CO)C=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In accordance with the same procedures as in Preparation 2

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(COC2=C(C=NC=C2)[N+](=O)[O-])C=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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